molecular formula C22H25N5O4 B2428576 methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887456-53-3

methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2428576
CAS RN: 887456-53-3
M. Wt: 423.473
InChI Key: YBZXUUSTDULTTK-UHFFFAOYSA-N
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Description

Methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications

Biological Activity of Tricyclic Etheno Analogs

Tricyclic Etheno Analogs of PMEG and PMEDAP Synthesis and Biological Activity

Tricyclic etheno analogs of this compound were synthesized and evaluated for their biological activity. Most compounds showed modest activity against specific viruses, with one compound demonstrating marked activity. However, none of the tested compounds exhibited significant cytostatic effect (Hořejší et al., 2006).

Solid-Phase Synthesis Methodology

Solid-phase Synthesis of 7-substituted 3H-imidazo[2,1-i]purines A method was developed for the solid-supported synthesis of derivatives of methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate. This method facilitates library synthesis of these compounds, showing potential for high-throughput screening in drug discovery (Karskela & Lönnberg, 2006).

Selective Inverse Agonists at Human A3 Adenosine Receptors

2-Phenylimidazo[2,1-i]purin-5-ones Structure-Activity Relationships and Characterization

This study explored the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, finding that these compounds are potent and selective inverse agonists at human A3 adenosine receptors. The high affinity and selectivity make these derivatives valuable research tools in studying adenosine receptors (Ozola et al., 2003).

properties

IUPAC Name

methyl 3-[6-(3,5-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-12-9-13(2)11-16(10-12)26-14(3)15(4)27-18-19(23-21(26)27)24(5)22(30)25(20(18)29)8-7-17(28)31-6/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZXUUSTDULTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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